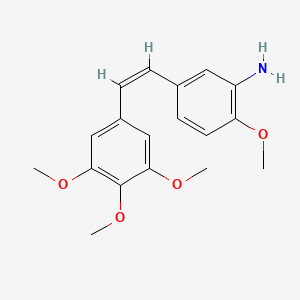

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

Description

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline (CAS: 162705-07-9) is a styryl aniline derivative featuring a Z-configuration double bond, a methoxy-substituted aromatic ring, and a 3,4,5-trimethoxyphenyl group. This compound is synthesized via zinc-mediated reduction of precursor nitro compounds in acetic acid, followed by column chromatography purification . Its molecular formula is C₁₈H₂₁NO₄ (MW: 315.37), with a purity ≥95% in commercial supplies .

Notably, this compound serves as a key intermediate in antitumor agent development, particularly in synthesizing sulfonamide derivatives that inhibit tubulin polymerization, mimicking the activity of combretastatin A-4 . The Z-configuration of the styryl group is critical for maintaining biological efficacy, as seen in structurally related anticancer agents .

Properties

IUPAC Name |

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAMWSFELUCKOA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162705-07-9 | |

| Record name | AC-7739 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-7739 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41106YR00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

AVE-8063 can be synthesized starting from 4-methoxyphenylacetic acid. The synthetic route involves several key steps:

Bromination: 4-methoxyphenylacetic acid is brominated to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) acrylic acid.

Perkin Condensation: This intermediate undergoes Perkin condensation to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.

Amination: The bromine atom is substituted with an amino group to form (E)-2-(3-amino-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.

Decarboxylation: The final step involves decarboxylation in a Cu/1,10-Phen/PEG-400 system under microwave conditions for 6 minutes to yield AVE-8063.

Industrial Production Methods

The industrial production of AVE-8063 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AVE-8063 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in AVE-8063.

Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .

Scientific Research Applications

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

This compound (C18H21NO4), also known as STA-9122, is an active metabolite of the vascular disrupting agent (VDA) STA-9584 . Vascular disrupting agents are an emerging class of therapeutics that target the existing vasculature of solid tumors .

Scientific Research Applications

- This compound is highly cytotoxic to tumor cells and displays increased potency relative to other tubulin-binding agents .

- Antitumor activity STA-9584, which produces This compound as an active metabolite, induced significant tumor regressions in prostate and breast xenograft models in vivo. STA-9584 also demonstrated superior tumor growth inhibition and a positive therapeutic index relative to combretastatin A-4 phosphate (CA4P) in an aggressive syngeneic model . Histological analysis revealed that STA-9584 disrupted microvasculature at both the center and periphery of tumors .

- N-((3,4,5-trimethoxystyryl)aryl)cinnamamide derivatives N-((3,4,5-trimethoxystyryl)aryl)cinnamamide derivatives that have been synthesized exhibited significant antiproliferative activity against different human cancer cell lines .

- Microtubule disruption Chemical agents targeting the microtubules dynamics by the inhibition of tubulin protein have emerged as potential chemotherapeutic compounds for the treatment of various cancers . These agents are known to bind to different domain of the tubulin protein and prevent the polymerization or depolymerisation of the microtubules resulting in mitotic spindle arrest .

Tables of related compounds

Mechanism of Action

AVE-8063 exerts its effects by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth, proliferation, and survival. By disrupting this pathway, AVE-8063 can inhibit the growth and survival of cancer cells. The compound also binds to the colchicine-binding site of tubulin, preventing the polymerization of microtubules and thereby disrupting cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline and its analogs:

Key Observations :

- The Z-configuration in the target compound distinguishes it from the E-isomer in sulfonamide derivatives , which may alter binding to tubulin.

- Compared to combretastatin A-4, the target compound replaces the oxygen bridge with an aniline group, altering electronic properties and solubility .

(a) Anticancer Activity

- This compound: Derivatives (e.g., sulfonamides) exhibit IC₅₀ values in the nanomolar range against breast (MCF-7) and colon (HCT-116) cancer cells. The Z-configuration is essential for mimicking combretastatin A-4’s tubulin-binding activity .

- Triazole Analog : Demonstrates potent cytotoxicity (IC₅₀ < 100 nM) in leukemia (K562) and ovarian (SK-OV-3) cancer models, attributed to the triazole’s hydrogen-bonding capacity .

- Sulfonamide (E-isomer) : Shows moderate activity (IC₅₀ ~1–10 µM) in preliminary assays, suggesting stereochemistry significantly impacts efficacy .

(b) Mechanistic Insights

- The target compound’s methoxy groups enhance lipophilicity, promoting membrane permeability, while the aniline moiety facilitates hydrogen bonding with tubulin’s β-subunit .

- The triazole analog likely targets DNA repair pathways due to its ability to intercalate or bind topoisomerases, a divergent mechanism from tubulin inhibition .

Biological Activity

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline, also known as AVE-8063, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 162705-07-9

- Molecular Formula : CHNO

The compound features a methoxy-substituted aniline structure with a styryl group that is further substituted with three methoxy groups. This unique structure plays a critical role in its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties through various mechanisms:

- Inhibition of Tubulin Polymerization :

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), Jurkat (T-cell leukemia), and U937 (promonocytic leukemia). The half-maximal inhibitory concentration (IC) values for these cell lines suggest potent activity .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC (µM) |

|---|---|

| HeLa | 0.05 |

| Jurkat | 0.03 |

| U937 | 0.04 |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Vascular Disruption : Similar to CA-4, it disrupts the formation of blood vessels that supply tumors, effectively starving them of nutrients and oxygen .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against dermatophytes such as Trichophyton mentagrophytes and Candida albicans. The minimum inhibitory concentration (MIC) values indicate its potential as an antifungal agent:

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Trichophyton mentagrophytes | 15.7 |

| Candida albicans | 32.0 |

Case Studies

-

Study on Anticancer Efficacy :

A comprehensive study evaluated the anticancer efficacy of various derivatives of the compound in multiple cancer cell lines using the sulforhodamine B assay. The results indicated that derivatives with enhanced methoxy substitution exhibited improved cytotoxicity and selectivity against cancer cells compared to normal cells . -

Mechanistic Insights :

Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that it significantly altered the expression levels of key proteins involved in cell cycle regulation and apoptosis pathways .

Q & A

Q. What are the established synthetic routes for (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline, and how is stereochemical purity ensured?

The compound is synthesized via reduction of a nitro precursor using zinc powder in acetic acid. A typical procedure involves stirring the precursor (1.5 mmol) with zinc powder (218 mmol) in acetic acid (50 mL) at room temperature for 6 hours. The mixture is filtered through celite, neutralized with aqueous NaHCO₃, and extracted with ethyl acetate. Purification via silica-gel column chromatography (hexane/ethyl acetate gradient) ensures isolation of the (Z)-isomer. Stereochemical integrity is confirmed by NMR analysis, particularly through coupling constants (e.g., J = 12–14 Hz for trans double bonds in styryl systems) and NOESY correlations .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data distinguish it from analogs?

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃, 125 MHz) resolve methoxy groups (δ ~3.8–3.9 ppm), styryl protons (δ ~6.5–7.2 ppm), and aromatic amine signals (δ ~5.5 ppm after exchange). For example, the (Z)-styryl protons exhibit distinct coupling patterns compared to (E)-isomers .

- IR Spectroscopy : Stretching frequencies for N-H (~3415 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm structural motifs .

- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., [M+Na]+ observed at m/z 368.1109; calculated 368.1110 for C₁₈H₁₉NNaO₆) .

Q. How does the aniline moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The aromatic amine group participates in electrophilic substitution (e.g., diazotization or acylation) and nucleophilic reactions (e.g., Schiff base formation). Methoxy groups at positions 2, 3, 4, and 5 enhance electron density on the ring, directing electrophiles to specific positions. Reactivity can be modulated by protecting the amine with acetyl or tert-butoxycarbonyl (Boc) groups during multi-step syntheses .

Advanced Research Questions

Q. What evidence supports the role of this compound in tubulin binding, and how does its potency compare to Combretastatin A4 (CA-4)?

The compound shares structural homology with CA-4, a known tubulin polymerization inhibitor. In vitro studies of analogs (e.g., STA-9122, a metabolite of STA-9584) demonstrate enhanced cytotoxicity (IC₅₀ < 10 nM in prostate cancer cells) by binding to the colchicine site on β-tubulin. Computational docking studies suggest that methoxy groups at positions 3,4,5 enhance hydrophobic interactions with tubulin’s binding pocket, while the (Z)-styryl group maintains optimal spatial alignment. However, substitution patterns (e.g., triazole vs. styryl linkers) significantly alter potency .

Q. How do structural modifications (e.g., substituent position or stereochemistry) affect biological activity in SAR studies?

- Styryl Geometry : (Z)-isomers exhibit superior tubulin binding compared to (E)-isomers due to planar alignment with the tubulin pocket.

- Methoxy Substitution : Trimethoxy groups at positions 3,4,5 on the styryl ring maximize activity, while removal of the 2-methoxy group reduces potency by 10-fold.

- Scaffold Hybridization : Replacing the styryl linker with a 1,2,3-triazole (as in Odle et al.’s analogs) retains cytotoxicity but alters pharmacokinetic profiles .

Q. What methodologies are recommended to assess the compound’s stability under physiological or experimental conditions?

- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Acidic conditions may protonate the amine, altering reactivity.

- Oxidative Stability : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways. LC-MS identifies oxidation products (e.g., nitroso derivatives).

- Light Sensitivity : UV-Vis spectroscopy tracks Z→E isomerization under UV light; amber vials and antioxidants (e.g., BHT) mitigate degradation .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Variations in IC₅₀ values often arise from assay conditions (e.g., cell line specificity, incubation time) or impurities. To standardize results:

Q. What advanced analytical techniques quantify trace impurities or metabolites in preclinical studies?

- UHPLC-QTOF-MS : Resolves low-abundance metabolites with high mass accuracy (≤2 ppm error).

- NMR-based Metabolomics : Identifies degradation products using 2D experiments (HSQC, HMBC).

- Chiral HPLC : Differentiates (Z)- and (E)-isomers using cellulose-based columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.